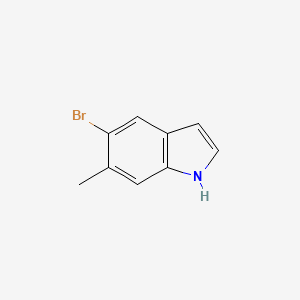

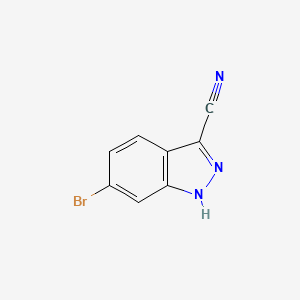

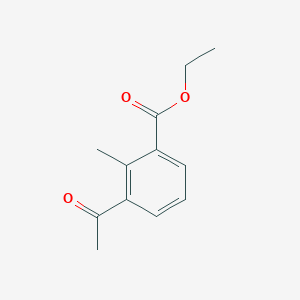

![molecular formula C8H7BrN2 B1292637 5-Bromo-6-metil-1H-pirrolo[2,3-b]piridina CAS No. 958358-00-4](/img/structure/B1292637.png)

5-Bromo-6-metil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been reported in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation steps . Another study reported the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of this method in introducing various substituents . These methods demonstrate the synthetic accessibility of brominated pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . These studies provide insights into the solid-state geometry and intermolecular interactions of brominated pyrrolopyridines.

Chemical Reactions Analysis

Brominated pyrrolopyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For instance, carbon-carbon coupling reactions have been utilized to synthesize novel pyridine derivatives . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reactivity of these compounds makes them valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrolopyridines can be influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR have been used to characterize these compounds . Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties of these molecules . Additionally, the antimicrobial activities of some brominated pyrrolopyridines have been tested, indicating potential biological applications .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

5-Bromo-6-metil-1H-pirrolo[2,3-b]piridina: los derivados se han explorado por su potencial como agentes antimicrobianos. El andamiaje de pirrolopirazina, al que pertenece este compuesto, ha mostrado efectividad contra varias cepas microbianas. Los investigadores han sintetizado numerosos derivados para probar su eficacia en la inhibición del crecimiento microbiano, con algunos compuestos que exhiben resultados prometedores .

Propiedades Antiinflamatorias

El potencial antiinflamatorio de los derivados de pirrolopirazina es otra área de interés. Estos compuestos pueden diseñarse para dirigirse a vías inflamatorias específicas, ofreciendo una nueva vía para el tratamiento de enfermedades inflamatorias crónicas. La flexibilidad estructural de This compound permite la optimización de sus propiedades antiinflamatorias a través de enfoques de química medicinal .

Aplicaciones Antivirales

Los derivados de pirrolopirazina se han investigado por sus actividades antivirales. La capacidad de estos compuestos para interferir con la replicación viral los convierte en candidatos para el desarrollo de nuevos fármacos antivirales. La investigación sobre los mecanismos de acción antiviral de estos derivados está en curso, y algunos muestran efectos inhibitorios sobre enzimas virales clave .

Usos Antifúngicos

Las infecciones fúngicas representan un desafío significativo debido al número limitado de medicamentos antifúngicos efectivos. This compound y sus derivados se están estudiando por sus propiedades antifúngicas. El objetivo es desarrollar compuestos que puedan superar la resistencia a los medicamentos y proporcionar tratamientos más efectivos para las enfermedades fúngicas .

Efectos Antioxidantes

La capacidad antioxidante de los derivados de pirrolopirazina es otro campo prometedor. Estos compuestos pueden neutralizar los radicales libres y reducir el estrés oxidativo, que está implicado en diversas enfermedades. Modificando la estructura central de This compound, los investigadores pretenden mejorar sus efectos antioxidantes .

Actividad Antitumoral e Inhibitoria de Quinasas

Los derivados de pirrolopirazina, incluido This compound, han mostrado potencial en la terapia del cáncer. Su capacidad para inhibir las quinasas, que a menudo están desreguladas en el cáncer, las convierte en valiosas como agentes antitumorales. Los estudios se centran en comprender las relaciones estructura-actividad para desarrollar inhibidores de quinasas más potentes y selectivos .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs by forming a hydrogen bond with G485, a residue close to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various biological processes .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Análisis Bioquímico

Biochemical Properties

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.

Cellular Effects

The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells . It induces apoptosis (programmed cell death) and inhibits cell migration and invasion. Additionally, it influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound forms hydrogen bonds with specific amino acids in the FGFRs, stabilizing its binding and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with various biomolecules within these subcellular regions .

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWNOYGPTTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646841 | |

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958358-00-4 | |

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

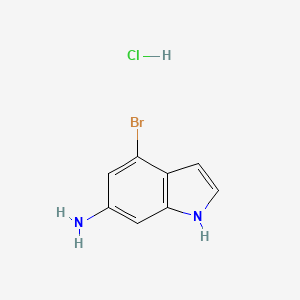

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)